molecular formula C5H11ClO B1589387 Chloromethyl butyl ether CAS No. 2351-69-1

Chloromethyl butyl ether

Cat. No. B1589387
CAS RN: 2351-69-1
M. Wt: 122.59 g/mol
InChI Key: NEFNOUUWYACOKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloromethyl butyl ether is an organic compound with the general structure R-O-(CH2)n-Cl, characterized as an ether connected to a chloromethyl group via an alkane chain .


Synthesis Analysis

Ethers are typically synthesized from alcohols or their conjugate bases. One important procedure, known as the Williamson Ether Synthesis, proceeds by an SN2 reaction of an alkoxide nucleophile with an alkyl halide . For example, tert-butyl methyl ether, a substance used in the 1990s as an octane booster in gasoline, is best prepared by reaction of tert-butoxide ion with iodomethane rather than by reaction of methoxide ion with 2-chloro-2-methylpropane .


Molecular Structure Analysis

The molecular formula of Chloromethyl butyl ether is C5H11ClO . The molecule contains a total of 17 bond(s). There are 6 non-H bond(s), 3 rotatable bond(s), and 1 ether(s) (aliphatic) .


Chemical Reactions Analysis

Ethers, including Chloromethyl butyl ether, are known to be unreactive towards most reagents which makes them excellent reaction solvents. The most common reaction of ethers is cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .


Physical And Chemical Properties Analysis

Ethers have boiling points that are about the same as alkanes of comparable molar mass . The presence of an electronegative oxygen atom gives ethers a small dipole moment .

Scientific Research Applications

  • Formation and Degradation of Chloro Organic Compounds : Chloromethyl butyl ether (CMBE) has been studied in the context of the formation and degradation of chloro organic compounds. Research indicates that chloro derivatives such as 1,2-Dichloro-2-methylpropane and 3-chloro-2-chloromethylpropene can be formed through reactions involving tert-butyl ethers in the presence of chloride ions. These findings are significant for understanding the chemical pathways and environmental impact of chloro organic compounds (Cysewski et al., 2006).

  • Anion Exchange Membranes Preparation : A novel chloromethylation method using 1,4-bis (chloromethoxy) butane (BCMB) as a chloromethylating reagent highlights an efficient and non-carcinogenic approach for preparing anion exchange membranes. This method, applied to poly (phthalazinon ether sulfone ketone) (PPESK), has potential applications in membrane technology, especially for ion exchange capacity and chemical stability enhancements (Lu et al., 2013).

  • Lipid Extraction in Lipidomics : In lipidomics research, methyl-tert-butyl ether (MTBE) has been demonstrated as an efficient medium for lipid extraction. MTBE's properties, such as low density and simplified phase separation, facilitate cleaner and faster lipid recovery, essential for accurate lipid profiling in various biological samples (Matyash et al., 2008).

  • Phase-Transfer Catalysis : Chloromethyl butyl ether is also relevant in the field of phase-transfer catalysis. Research describes the etherification of 4,4′-bis(chloromethyl)-1,1′-biphenyl and 1-butanol catalyzed by a novel multi-site phase-transfer catalyst. This catalyst demonstrates higher reactivity compared to traditional quaternary ammonium salts, offering advancements in reaction kinetics and efficiency (Wang et al., 2005).

  • Reagent for Introducing Alcohol-Protecting Groups : As a reagent, tert-Butyl Chloromethyl Ether is used for introducing acid-labile alcohol- or imidazole-protecting groups in organic synthesis. Its handling and storage precautions, along with its physical data, are crucial for its application in synthetic procedures (West & Bender, 2001).

  • Reaction Products in Atmospheric Chemistry : The reactivity of butyl vinyl ether with chlorine atoms and hydroxyl radicals has been studied to understand its atmospheric implications. The main oxidation products include butyl formate and butyl chloroacetate, providing insights into the tropospheric lifetime and degradation pathways of these compounds (Colmenar et al., 2015).

Safety And Hazards

Chloromethyl butyl ether is a highly flammable liquid and vapor. It is toxic if inhaled and may cause cancer. It causes damage to organs .

Future Directions

Ethers are used in dyes, perfumes, oils, waxes, and other industrial uses . They are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .

properties

IUPAC Name

1-(chloromethoxy)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO/c1-2-3-4-7-5-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFNOUUWYACOKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455278
Record name CHLOROMETHYL BUTYL ETHER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloromethyl butyl ether

CAS RN

2351-69-1
Record name CHLOROMETHYL BUTYL ETHER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(chloromethoxy)butane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chloromethyl butyl ether
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Chloromethyl butyl ether
Reactant of Route 3
Reactant of Route 3
Chloromethyl butyl ether
Reactant of Route 4
Reactant of Route 4
Chloromethyl butyl ether
Reactant of Route 5
Reactant of Route 5
Chloromethyl butyl ether
Reactant of Route 6
Reactant of Route 6
Chloromethyl butyl ether

Citations

For This Compound
30
Citations
HA Naik, PT McGrail, PD MacKenzie, IW Parsons - Polymer, 1992 - Elsevier
… In our study, the chloromethylation of Udel polysulphone in symtetrachloroethane (TCE) at 100C, using antimony (V) chloride with chloromethyl butyl ether, and using a reagent-to-…
Number of citations: 9 www.sciencedirect.com
AA Ziyaev, GG Galust'yan - Chemistry of Heterocyclic Compounds, 1999 - Springer
… Mixture of 5-aryl-l,3,4-oxadiazole-2(3H)-thione (5 nmaol), chloromethyl methyl ether (20 nmaol; 10 mmol in the case of chloromethyl ethyl ether and chloromethyl butyl ether), ard …
Number of citations: 6 link.springer.com
Y Tang, B Tang, P Wu - Journal of Materials Chemistry A, 2015 - pubs.rsc.org
In this work, we report a novel method to prepare a positively charged nanofiltration (NF) membrane by rapid counter-ion exchange of a poly(ionic liquid) (PIL) in aqueous solution, …
Number of citations: 40 pubs.rsc.org
C Yan, S Zhang, D Yang, X Jian - Journal of applied polymer …, 2008 - Wiley Online Library
… poly(phthalazinone ether sulfone ketone) (CMPPESK; S/K = 1/1), which was obtained with concentrated sulfuric acid as a solvent and catalyst, and with chloromethyl butyl ether as a …
Number of citations: 56 onlinelibrary.wiley.com
L Summers - Chemical Reviews, 1955 - ACS Publications
This review deals with the chemistry of-haloalkyl alkyl and aryl ethers in which the halogen on the «-carbon atom is chlorine, bromine, or iodine, and in which the ether oxygen atom is …
Number of citations: 106 pubs.acs.org
U Jahn, W Schroth - Tetrahedron letters, 1993 - Elsevier
α-Chloroethers such as chloromethyl alkyl ethers or 1,3,3-trichloro-1-isobutoxyprop-2-ene react with trimethylsilyl-N,N-dialkylamines to give the Mannich-reagent and new 3,3-…
Number of citations: 26 www.sciencedirect.com
NP Buu-Hoï, A Croisy, P Jacquignon - Journal of the Chemical Society …, 1969 - pubs.rsc.org
… tion of benzo[b] thiophen (5.4 g.) and titanium tetrachloride (15 cc) in anhydrous carbon disulphide (100 cc), dichloromethyl butyl ether (6-2 g.) was added dropwise during 30 min., with …
Number of citations: 4 pubs.rsc.org
J Pernak, A Czepukowicz… - Industrial & engineering …, 2001 - ACS Publications
… Triethylamine (101 g, 1 mol), chloromethyl butyl ether (122.6 g, 1 mol), and toluene (1 L) were mixed by stirring at room temperature for 15 min. Imidazole (68.1 g, 1 mol) was then added …
Number of citations: 276 pubs.acs.org
LP Zhu, BK Zhu, L Xu, YX Feng… - Journal of applied …, 2007 - Wiley Online Library
… Differently in this work, instead of chloromethyl butyl ether, CME was employed as chloromethylation agent. In Figure 2, the peak at 8.63 ppm is assigned to the proton adjacent to CO …
Number of citations: 1 onlinelibrary.wiley.com
M Pianka - Journal of the Science of Food and Agriculture, 1968 - Wiley Online Library
… 2-Bromopentane was prepared by the method of Kharasch, Walling & Mayo,lo 2-bromo-octane by that of Ellis & Reid;ll chloromethyl propyl ether and chloromethyl butyl ether were …
Number of citations: 12 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.